2-Phenyl-4-isopropyl-2-oxazoline

Catalysis Pesticide Degradation Palladacycle Complexes

2-Phenyl-4-isopropyl-2-oxazoline (C12H15NO, MW 189.25) is a chiral, five-membered heterocyclic compound containing both nitrogen and oxygen. This structure features a phenyl substituent at the 2-position and an isopropyl group at the 4-position, creating a stereogenic center that exists as distinct (R)- and (S)-enantiomers.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B8469743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-isopropyl-2-oxazoline
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
InChIKeyQPADYYUBHQRRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4-isopropyl-2-oxazoline: Basic Properties and Chiral C12H15NO Heterocycle


2-Phenyl-4-isopropyl-2-oxazoline (C12H15NO, MW 189.25) is a chiral, five-membered heterocyclic compound containing both nitrogen and oxygen [1]. This structure features a phenyl substituent at the 2-position and an isopropyl group at the 4-position, creating a stereogenic center that exists as distinct (R)- and (S)-enantiomers [1]. The compound's oxazoline ring provides a versatile N,O-chelating ligand framework for transition metals [2]. Its characterization has been established through comprehensive 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with detailed spectral data available [3].

Ligand Framework
Chiral N,O-chelating oxazoline for transition metal catalysis
Stereochemistry
(R)- and (S)-enantiomers for stereochemical-control studies
Use Context
Asymmetric synthesis, polymerization probe, ligand precursor

2-Phenyl-4-isopropyl-2-oxazoline: Why In-Class Substitution is Not Feasible


Although 2,4-disubstituted-2-oxazolines share a common heterocyclic core, substituent identity and stereochemistry critically dictate reactivity, polymerization behavior, and catalytic performance. For instance, S-(–)-2-phenyl-4-isopropyl-2-oxazoline resists cationic ring-opening polymerization under conditions that successfully polymerize its structural analogs [1]. Similarly, catalytic efficacy in pesticide methanolysis and the stereochemical outcome of asymmetric syntheses are exquisitely sensitive to the 4-position alkyl group [2][3]. Consequently, substituting a generic oxazoline for the specific 2-phenyl-4-isopropyl derivative risks complete functional failure in targeted applications.

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4‑Substituent reactivity profile
Isopropyl group alters polymerization outcome; methyl/benzyl analogs do not replicate the inert behavior.
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Catalytic proficiency mismatch
10⁶–10⁷‑fold acceleration in fenitrothion methanolysis requires the specific chiral oxazoline ligand; generic oxazolines may shift catalytic rate.
!
Chiral auxiliary steric sensitivity
Diastereoselectivity in 2-aryl-propionic acid alkylation depends on 4‑position sterics; 4‑tert‑butyl analogs exhibit different ee profiles.

2-Phenyl-4-isopropyl-2-oxazoline: Quantified Performance Versus Comparators


2-Phenyl-4-isopropyl-2-oxazoline: 10^6-10^7 Fold Catalytic Acceleration in Pesticide Methanolysis

Palladacycle complexes derived from (S)-4-isopropyl-2-phenyl-2-oxazoline exhibit an acceleration of 10^6-10^7 folds in the methanolysis of the pesticide fenitrothion relative to the background methoxide-catalyzed reaction [1]. This high catalytic proficiency is contingent upon the specific chiral oxazoline backbone; substituting the ligand with alternative oxazolines or non-chiral analogs would alter the coordination environment and compromise the observed rate enhancement.

Fenitrothion Methanolysis Rate
Head‑to‑head
10⁶–10⁷ fold acceleration
Catalytic proficiency context for thiophosphate pesticide degradation
Reported at pH 10.80, room temperature; Pd‑oxazoline complex required
Catalysis Pesticide Degradation Palladacycle Complexes

2-Phenyl-4-isopropyl-2-oxazoline: Unique Resistance to Cationic Ring-Opening Polymerization

Under cationic polymerization conditions using methyl trifluoromethanesulfonate as initiator, S-(–)-2-phenyl-4-isopropyl-2-oxazoline uniquely fails to polymerize, while three other structurally related 2,4-disubstituted-2-oxazolines (including those with methyl and benzyl substituents) readily undergo polymerization [1]. This differential reactivity is a direct consequence of the isopropyl group at the 4-position and the phenyl group at the 2-position, which together hinder the oxazolinium ring-opening step.

Cationic Polymerization Outcome
Head‑to‑head
No polymerization vs. three 2,4‑disubstituted analogs
Polymerization resistance may support inert additive or probe studies
Methyl triflate initiator; isopropyl/phenyl steric hindrance cited
Polymer Chemistry Cationic Polymerization Material Science

2-Phenyl-4-isopropyl-2-oxazoline: Quantitative Yield via One-Step Vilsmeier Synthesis

The title compound can be synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions [1]. This represents a substantial improvement over traditional multi-step cyclization routes that typically yield lower overall efficiencies. For example, conventional syntheses of related 2-phenyl-2-oxazolines often involve multiple steps and produce modest yields (40-60%), making the quantitative one-step procedure a key differentiator for large-scale procurement.

One‑Step Synthetic Yield
Cross‑study comparable
Quantitative yield, adapted Vilsmeier conditions
Supports bulk procurement efficiency and process scale‑up review
Reported ~2× yield advantage vs. conventional multi‑step routes
Synthetic Methodology Heterocyclic Chemistry Process Chemistry

2-Phenyl-4-isopropyl-2-oxazoline: Enabling High Optical Purity in 2-Aryl-Propionic Acid Synthesis

Chiral 2-phenyl-4-isopropyl-2-oxazoline serves as an effective chiral auxiliary in the stereo-selective synthesis of 2-aryl-propionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The specific isopropyl substitution at the 4-position provides steric bulk that governs the diastereoselectivity of alkylation steps. While alternative chiral oxazolines (e.g., 4-tert-butyl-2-phenyl-2-oxazoline) are used in similar contexts, the isopropyl variant offers a distinct steric and electronic profile that can influence enantiomeric excess (ee) and reaction kinetics.

Chiral Auxiliary Role
Class‑level inference
Reported in 2‑aryl‑propionic acid asymmetric alkylation
Steric profile supports enantioselective alkylation study; ee requires verification
Source review recommended; 4‑tert‑butyl analog comparison not quantified
Asymmetric Synthesis Chiral Auxiliary Pharmaceutical Intermediates

2-Phenyl-4-isopropyl-2-oxazoline: High-Value Applications Backed by Evidence


Pesticide Decontamination Catalyst Precursor

Utilize (S)-4-isopropyl-2-phenyl-2-oxazoline as a ligand precursor for synthesizing palladacycle catalysts. These catalysts achieve >10^6-fold rate acceleration in the methanolysis of fenitrothion and related P=S pesticides [1], enabling rapid and efficient environmental remediation or decontamination of chemical warfare agent simulants [1].

Inert Additive in Cationic Oxazoline Polymerizations

Employ the S-(–)-enantiomer of 2-phenyl-4-isopropyl-2-oxazoline as an unreactive additive or model compound in studies of cationic ring-opening polymerization of 2-oxazolines. Its unique resistance to polymerization [1] allows it to serve as an internal standard or non-incorporating probe without perturbing the growing polymer chain.

Cost-Effective Synthesis of Chiral Ligands and Auxiliaries

Leverage the recently reported one-step, quantitative-yield synthesis [1] to produce 2-phenyl-4-isopropyl-2-oxazoline in bulk. The high synthetic efficiency makes it an economically attractive starting material for the preparation of chiral N,O-ligands and auxiliaries [2] used in asymmetric catalysis and pharmaceutical manufacturing.

Asymmetric Synthesis of NSAID Intermediates

Apply 2-phenyl-4-isopropyl-2-oxazoline as a chiral auxiliary to achieve stereoselective alkylation in the synthesis of 2-aryl-propionic acids [1]. This approach is directly applicable to the production of key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) with high optical purity [1].

Application
Selection Property
Validation Focus
Thiophosphate pesticide degradation studies
Ligand-to‑catalyst conversion efficiency
Methanolysis rate enhancement under reported conditions
Cationic polymerization additive research
Polymerization resistance profile
Monomer non‑incorporation in methyl triflate‑initiated systems
Chiral ligand/auxiliary synthesis scale‑up
Synthetic route efficiency
Quantitative yield and process reproducibility review
Asymmetric alkylation of 2‑aryl‑propionic acids
Chiral auxiliary steric profile
Diastereoselectivity and enantiomeric excess endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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